1,3-Diphenyl-1,3-dimethyldisiloxane
Overview
Description
1,3-Diphenyl-1,3-dimethyldisiloxane is an organosilicon compound with the molecular formula C14H18OSi2 and a molecular weight of 258.46 g/mol . It is a transparent liquid with a density of 1.09 g/mL and a boiling point of 120°C at 2 torr . This compound is part of the siloxane family, which is characterized by silicon-oxygen bonds. It is used primarily in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,3-Diphenyl-1,3-dimethyldisiloxane can be synthesized through the hydrosilylation reaction of diphenylsilane with dimethylvinylsilane in the presence of a platinum catalyst . The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the platinum catalyst and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
1,3-Diphenyl-1,3-dimethyldisiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: It can be reduced to form silanes.
Substitution: The phenyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often require the presence of a catalyst, such as a transition metal complex.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Silanes.
Substitution: Various substituted siloxanes depending on the reagents used.
Scientific Research Applications
1,3-Diphenyl-1,3-dimethyldisiloxane has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1,3-Diphenyl-1,3-dimethyldisiloxane involves its ability to form stable silicon-oxygen and silicon-carbon bonds. These bonds confer unique chemical properties, such as thermal stability and resistance to oxidation. The compound interacts with various molecular targets, including enzymes and receptors, through its phenyl and methyl groups, which can participate in hydrophobic interactions and π-π stacking .
Comparison with Similar Compounds
Similar Compounds
1,3-Divinyl-1,3-diphenyl-1,3-dimethyldisiloxane: Similar structure but with vinyl groups instead of methyl groups.
1,3-Diphenyl-1,1,3,3-tetramethyldisiloxane: Contains additional methyl groups on the silicon atoms.
1,1,3,3-Tetraphenyl-1,3-dimethyldisiloxane: Contains additional phenyl groups on the silicon atoms.
Uniqueness
1,3-Diphenyl-1,3-dimethyldisiloxane is unique due to its specific combination of phenyl and methyl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity, such as in the synthesis of advanced materials and in catalytic processes .
Properties
InChI |
InChI=1S/C14H16OSi2/c1-16(13-9-5-3-6-10-13)15-17(2)14-11-7-4-8-12-14/h3-12H,1-2H3 | |
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Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYMLZPWSYMUKHS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C1=CC=CC=C1)O[Si](C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[Si@@](C1=CC=CC=C1)O[Si@@](C)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16OSi2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501293289 | |
Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.45 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6689-22-1 | |
Record name | 1,3-Dimethyl-1,3-diphenyldisiloxane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501293289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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